Product packaging for 2-Butyl-3-methylquinoline(Cat. No.:CAS No. 1531-62-0)

2-Butyl-3-methylquinoline

Cat. No.: B072661
CAS No.: 1531-62-0
M. Wt: 199.29 g/mol
InChI Key: VVRRMVOHADLIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-3-methylquinoline is a substituted quinoline derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. Quinolines, as a class of compounds, are privileged scaffolds in drug discovery due to their wide range of biological activities. They are frequently investigated as key structural motifs in the development of new anti-kinetoplastid agents targeting neglected tropical diseases such as leishmaniasis and trypanosomiasis . This compound is of particular interest to researchers as a synthetic precursor. The methyl and butyl substituents on the quinoline core can be further functionalized or utilized to modulate the compound's lipophilicity and steric properties, which are critical factors in the design of potential pharmacologically active molecules . Researchers employ this chemical in various synthetic methodologies, including acid-catalyzed condensation reactions . It is also a candidate for creating metal complex compounds for catalytic applications or materials science . This compound is provided for research purposes as a building block for chemical synthesis. Handling should be conducted in a well-ventilated environment, and personal protective equipment should be worn. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N B072661 2-Butyl-3-methylquinoline CAS No. 1531-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1531-62-0

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-butyl-3-methylquinoline

InChI

InChI=1S/C14H17N/c1-3-4-8-13-11(2)10-12-7-5-6-9-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

VVRRMVOHADLIPW-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C=C1C

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C=C1C

Synonyms

2-Butyl-3-methylquinoline

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 3 Methylquinoline and Analogous Dialkylquinolines

Classical Approaches for Quinoline (B57606) Ring Construction and their Applicability to 2-Butyl-3-methylquinoline Precursors

The foundational methods for quinoline synthesis, while sometimes limited by harsh conditions and lack of functional group tolerance, remain relevant for their robustness and scalability. nih.gov Their application to the synthesis of this compound requires careful selection of starting materials.

Skraup and Doebner-Von Miller Reactions

The Skraup synthesis , one of the oldest methods, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgrsc.org While traditionally used for unsubstituted quinolines, modifications can introduce alkyl groups. However, achieving the specific 2-butyl-3-methyl substitution pattern is not straightforward with this method.

The Doebner-Von Miller reaction is a more versatile variation, reacting an aniline with α,β-unsaturated aldehydes or ketones. iipseries.orgwikipedia.org This reaction is well-suited for preparing 2- and 4-substituted quinolines. nih.gov For the synthesis of this compound, one could hypothetically use aniline and 2-methyl-2-heptenal, which is an α,β-unsaturated aldehyde that could be formed in situ from the aldol (B89426) condensation of pentanal and propanal. The reaction is typically catalyzed by strong acids like hydrochloric or sulfuric acid. wikipedia.orgthieme-connect.de A proposed reaction is shown below:

Proposed Doebner-Von Miller Synthesis of this compound

Aniline + 2-Methyl-2-heptenal --(HCl)--> this compound

The mechanism is complex and still a subject of some debate, but it is generally accepted to involve a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org

Combes and Pfitzinger Syntheses

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org To synthesize this compound via this route, one would require 3-methylheptane-2,4-dione (B82559) as the β-diketone starting material to react with aniline. The acid-catalyzed cyclization of the intermediate Schiff base is the key step. iipseries.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.orgrsc.org Subsequent decarboxylation would be necessary to obtain the desired quinoline. For this compound, the required carbonyl compound would be 2-heptanone. The reaction with isatin would yield this compound-4-carboxylic acid, which could then be decarboxylated.

Friedländer and Povarov Reactions

The Friedländer synthesis is a highly efficient and regioselective method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. rsc.orgsemanticscholar.org To produce this compound, one could react 2-aminobenzaldehyde (B1207257) with 2-heptanone. This reaction can be catalyzed by acids or bases, or even proceed under neutral conditions. researchgate.net A notable advantage of the Friedländer synthesis is its predictability in forming 2,3-disubstituted quinolines. semanticscholar.org A modified approach involves the in situ reduction of 2-nitrobenzaldehydes in the presence of the active methylene (B1212753) compound. semanticscholar.org

The Povarov reaction is a multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.org While powerful for generating substituted quinolines, directing the reaction to specifically yield this compound would require careful selection of reactants, for instance, aniline, butanal, and 1-propene, though controlling the regioselectivity of such a multi-component reaction can be challenging.

Contemporary Synthetic Strategies for 2,3-Dialkylquinolines

Modern synthetic methods often employ transition metal catalysts to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches.

Catalytic Reaction Systems

The development of catalytic systems has revolutionized quinoline synthesis, offering pathways to complex substitution patterns like that of this compound.

A variety of transition metals have been shown to effectively catalyze the synthesis of alkyl-substituted quinolines.

Rhodium-catalyzed reactions have been developed for the synthesis of 2,3-dialkylquinolines from aminoarenes and aliphatic aldehydes. oup.com For example, the reaction of aniline with butanal in the presence of a rhodium complex like [Rh(norbornadiene)Cl]₂ can produce 2-propyl-3-ethylquinoline. By extension, reacting aniline with pentanal could potentially yield 2-butyl-3-propylquinoline, a close analog of the target compound. oup.com

ReactantsCatalystConditionsProductYield (%)Reference
Aniline, Butanal[Rh(norbornadiene)Cl]₂Nitrobenzene, 180°C2-Propyl-3-ethylquinoline- oup.com
Aniline, Pentanal[Rh(norbornadiene)Cl]₂Nitrobenzene, 180°C2-Butyl-3-propylquinoline- oup.com
Aniline, Propanal[Rh(norbornadiene)Cl]₂Nitrobenzene, 180°C2-Ethyl-3-methylquinoline59 oup.com

Copper-catalyzed syntheses are also prominent. Copper(II) triflate has been used to catalyze three-component reactions of anilines, aldehydes, and alkynes. frontiersin.org While this often leads to 2,4-disubstituted quinolines, variations can produce other substitution patterns. Copper catalysts have also been employed in the synthesis of 2,3-diarylquinolines from aryl amines, aryl aldehydes, and styrene (B11656) oxides. researchgate.net Adapting such methods to aliphatic starting materials could provide a route to this compound.

Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis. nih.gov Nickel catalysts can facilitate three-component cycloadditions, for instance, of enoates, alkynes, and aldehydes, to form highly functionalized carbocycles, and similar principles can be applied to heterocycle synthesis. nih.gov

Manganese-catalyzed reactions are gaining attention as a more sustainable alternative to precious metal catalysis. kaust.edu.sanih.gov Manganese complexes have been shown to catalyze the hydrogenation and dehydrogenation of N-heterocycles, which are key steps in many quinoline syntheses. kaust.edu.sa They have also been used for C-C and C-N bond formation via "borrowing hydrogen" or "hydrogen auto-transfer" mechanisms, which could be applied to the alkylation of quinoline precursors. beilstein-journals.org

Cobalt-catalyzed reactions have also been reported for the synthesis of quinolines. For instance, cobalt-catalyzed reductive cyclization has been used to produce indoles, and similar strategies could be envisioned for quinoline synthesis. acs.org Fluorine-modified cobalt catalysts have been used for the electrocatalytic hydrogenation of quinolines to tetrahydroquinolines. nih.gov

A particularly relevant modern approach is the Nafion® NR50-catalyzed synthesis of 2,3-dialkylquinolines from anilines and propionaldehydes under microwave irradiation, which has been shown to produce 2-ethyl-3-methylquinolines in high yields. mdpi.com This method could likely be adapted for the synthesis of this compound by using pentanal instead of propanal.

Aniline DerivativeAldehydeCatalystConditionsProductYield (%)Reference
AnilinePropionaldehyde (B47417)Nafion® NR50EtOH, MW, 150°C2-Ethyl-3-methylquinoline93 mdpi.com
4-MethoxyanilinePropionaldehydeNafion® NR50EtOH, MW, 150°C2-Ethyl-6-methoxy-3-methylquinoline92 mdpi.com
4-ChloroanilinePropionaldehydeNafion® NR50EtOH, MW, 150°C6-Chloro-2-ethyl-3-methylquinoline89 mdpi.com
AnilinePentanalNafion® NR50EtOH, MW, 150°C2-Butyl-3-propylquinoline86 mdpi.com
Acid-Catalyzed Cyclizations (e.g., Nafion-catalyzed)

The synthesis of 2,3-dialkylquinolines, including structures analogous to this compound, has been effectively achieved through acid-catalyzed cyclization reactions. A notable example is the use of Nafion, a perfluorinated resin-sulfonic acid, as a solid acid catalyst. mdpi.comsciprofiles.com Nafion is recognized as an environmentally friendly and reusable catalyst due to its unique ionic properties derived from sulfonate groups terminated on a stable tetrafluoroethylene (B6358150) skeleton. mdpi.com

One reported methodology involves the reaction of anilines with aliphatic aldehydes, such as propionaldehyde, using Nafion® NR50 as the catalyst. mdpi.comsciprofiles.comresearchgate.net This approach often employs microwave irradiation to accelerate the reaction, leading to good or excellent yields of the desired 2,3-dialkylquinolines. mdpi.commdpi.com For instance, the reaction of various anilines with propionaldehyde derivatives has been shown to produce a series of substituted 2-ethyl-3-methylquinolines. mdpi.comsemanticscholar.org The use of a solid acid catalyst like Nafion simplifies the workup procedure, as the catalyst can be easily recovered by filtration. researchgate.net Research has demonstrated that an increase in catalyst acidity can promote higher selectivity towards the quinoline product. researchgate.net

While direct synthesis of this compound using this specific Nafion-catalyzed method is not explicitly detailed in the cited literature, the synthesis of the closely related 2-butyl-3-propylquinoline has been accomplished in 86% yield from aniline and pentanal, illustrating the viability of this pathway for producing various 2,3-dialkylquinolines. semanticscholar.org

Reactant 1Reactant 2CatalystConditionsProductYield (%)Reference
AnilinePentanalNafion® NR50Microwave2-Butyl-3-propylquinoline86 semanticscholar.org
AnilinePropionaldehydeNafion® NR50Microwave, 2 h2-Ethyl-3-methylquinoline91 mdpi.com
p-ToluidinePropionaldehydeNafion® NR50Microwave, 2 h2-Ethyl-3,6-dimethylquinoline93 mdpi.com

Metal-Free Synthesis Protocols

In response to the growing need for sustainable chemistry, significant research has been directed towards metal-free synthesis protocols for quinolines. researchgate.net These methods avoid the use of potentially toxic and costly transition metals, often leading to cleaner reaction profiles and products with no metal contamination. rsc.org

Several strategies have emerged:

Ionic Liquid-Mediated Synthesis : An expedient, metal-free protocol for constructing substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. acs.org This method, reacting anilines with phenylacetaldehydes, proceeds smoothly with a range of functional groups to afford 2,3-disubstituted quinolines in good to excellent yields. acs.org The ionic liquid is often recyclable, adding to the environmental benefits of the protocol. acs.org

Organocatalysis with Brønsted Acids : Simple organic acids like p-toluenesulfonic acid (p-TSA) have been employed to catalyze the synthesis of 2,3-dialkylquinoline derivatives. researchgate.net A metal- and solvent-free approach uses p-TSA to catalyze the reaction between aryl amines and aliphatic epoxides, demonstrating a straightforward route to the quinoline core. researchgate.net

Iodine-Catalyzed Reactions : Molecular iodine (I₂) has proven to be a versatile and inexpensive metal-free catalyst for quinoline synthesis. mdpi.com It can catalyze Povarov-type multicomponent reactions of anilines, aldehydes, and alkynes to directly yield quinoline derivatives. mdpi.com Another iodine-catalyzed, metal-free approach involves the tandem cyclization of 2-styrylanilines with compounds like 2-methylquinolines, using tert-butyl hydroperoxide (TBHP) as an oxidant, to form new C-C and C-N bonds. nih.gov This strategy features excellent functional group tolerance and is scalable. nih.gov

These metal-free methods represent a significant advance in heterocyclic chemistry, offering greener and often more economical alternatives to traditional metal-catalyzed reactions. researchgate.netrsc.org

Green Chemistry Approaches in Quinoline Synthesis (e.g., Microwave Irradiation)

Green chemistry principles are increasingly being integrated into the synthesis of quinolines, focusing on reducing waste, energy consumption, and the use of hazardous materials. researchgate.net Microwave-assisted synthesis has become a prominent green technique in this field. benthamdirect.comnih.gov

Microwave irradiation offers several advantages over conventional heating, including significantly shorter reaction times, solvent-free reaction conditions, and often higher product yields. nih.govbenthamdirect.com This technology lowers energy consumption and is ideal for process optimization. nih.gov The combination of microwave heating with environmentally benign catalysts, such as the previously mentioned Nafion, exemplifies a powerful green synthetic strategy. mdpi.comsciprofiles.com The synthesis of 2-ethyl-3-methylquinolines from anilines and propionaldehydes under microwave irradiation with a Nafion catalyst was completed in just two hours with excellent yields, a significant improvement over many conventional methods. mdpi.com

Another green approach is the development of solvent-free (neat) reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.netsci-hub.se A zinc(II) triflate-catalyzed, solvent-free Povarov reaction of amines and butanal, for example, enables the formation of 2,3-dialkyl quinolines under ambient atmosphere, avoiding hazardous solvents and harsh conditions. sci-hub.se

SynthesisConditionsReaction TimeYieldReference
Knoevenagel CondensationConventional Heating8-10 hoursLower benthamdirect.com
Knoevenagel CondensationMicrowave Irradiation5-10 minutesHigher benthamdirect.com
Nafion-Catalyzed CyclizationConventional HeatingNot specifiedGood mdpi.com
Nafion-Catalyzed CyclizationMicrowave Irradiation2 hoursExcellent (e.g., 91%) mdpi.com

Multicomponent and Cascade Reactions for Quinoline Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach is characterized by high atom economy, procedural simplicity, and the ability to construct complex molecules in a convergent manner. tcichemicals.comresearchgate.net

Several MCRs have been adapted for the synthesis of 2,3-dialkylquinolines and their analogs:

Povarov Reaction : This is a classic MCR for synthesizing quinolines. iipseries.org A pseudo three-component Povarov reaction using amines and an aldehyde like butanal can produce 2,3-dialkyl quinolines under solvent-free conditions, catalyzed by zinc(II) triflate. sci-hub.se

Three-Component Synthesis with Epoxides : A pseudo-three-component reaction has been developed using aryl amines and styrene oxides in the presence of p-toluenesulfonic acid to form 2-benzyl-3-arylquinolines. researchgate.net This methodology is also applicable to aliphatic epoxides for the synthesis of 2,3-dialkylquinoline derivatives. researchgate.net

Cascade reactions , also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This allows for the formation of multiple chemical bonds in a single sequence without isolating intermediates. A copper-promoted cascade reaction of 2-methylazaarenes and benzylamines, for instance, proceeds via sequential double oxidative C(sp³)–H aminations to construct fused heterocyclic systems like imidazo[1,5-a]quinolines. acs.org Such strategies provide straightforward access to complex quinoline-based scaffolds from simple and readily available starting materials. acs.org

Investigations into Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is crucial for optimizing reaction conditions and developing novel synthetic routes. Mechanistic studies often focus on the pathways of ring formation (cyclization and annulation) and the specific roles played by catalysts and oxidants in facilitating these transformations. mdpi.commdpi.com

Mechanistic Pathways of Cyclization and Annulation Reactions

The formation of the quinoline ring in these syntheses typically involves a series of well-defined steps leading to cyclization and subsequent aromatization.

A plausible mechanism for the acid-catalyzed reaction of anilines with aliphatic aldehydes (e.g., pentanal to form a 2-butyl-3-propylquinoline) is proposed to begin with an aldol-type condensation. mdpi.comoup.com The key steps are:

Aldol Condensation/Dehydration : Two molecules of the aldehyde undergo an acid-catalyzed aldol condensation followed by dehydration to form an α,β-unsaturated aldehyde. mdpi.com

First Michael Addition : The aniline nitrogen acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated aldehyde in a Michael addition. mdpi.com

Second Michael Addition & Cyclization : An enamine intermediate formed from a third aldehyde molecule and the initial aniline then attacks the product of the first Michael addition. This is followed by an intramolecular cyclization (annulation) where the aniline ring attacks a carbonyl group, leading to the formation of a hydroxylated tetrahydroquinoline intermediate. mdpi.com

Dehydration/Aromatization : The intermediate undergoes dehydration and subsequent oxidation to yield the final, stable aromatic quinoline ring. mdpi.commdpi.com

Another significant mechanistic pathway is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this 6-endo-dig cyclization, an electrophile (such as I⁺ from I₂ or ICl) adds to the alkyne, triggering the nucleophilic attack of the aniline nitrogen onto the activated alkyne carbon. This forms a six-membered ring which then aromatizes to the quinoline product. nih.gov

Role of Oxidants and Catalysts in Reaction Mechanisms

Catalysts and oxidants are pivotal in directing the reaction pathway and ensuring the efficient formation of the final quinoline product. mdpi.commdpi.com

Role of Catalysts:

Acid Catalysts (e.g., Nafion, p-TSA) : In reactions like the Combes synthesis or its variants, the acid catalyst plays multiple roles. mdpi.com It protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack during the initial aldol condensation and subsequent cyclization steps. mdpi.com Solid acids like Nafion provide recoverable and reusable acidic sites for these transformations. mdpi.comsciprofiles.com

Iodine (I₂) : In metal-free multicomponent reactions, molecular iodine can function as a mild Lewis acid, activating imine intermediates for subsequent cycloaddition. mdpi.com In other systems, iodine, in combination with an oxidant like TBHP, can initiate a free-radical pathway by generating radical species that facilitate C(sp³)–H activation and subsequent C-C bond formation. acs.org

Role of Oxidants: The final step in many quinoline syntheses is the dehydrogenation (oxidation) of a dihydro- or tetrahydroquinoline intermediate to form the stable aromatic quinoline ring. mdpi.comoup.com

External Oxidants : In some syntheses, an external oxidizing agent is required. For example, in a rhodium-catalyzed synthesis of 2,3-dialkylquinolines, nitrobenzene corresponding to the starting aniline is used as the oxidant. oup.com Air (O₂) can also serve as an inexpensive and green terminal oxidant in some protocols. researchgate.net

Internal Oxidants/Solvents : In certain reactions, the solvent itself can act as the oxidant. For instance, DMSO can oxidize intermediates in some iodine-catalyzed Povarov-type reactions. mdpi.com

Oxidants in Radical Pathways : In radical-based mechanisms, oxidants like TBHP play a crucial role in generating the initial radical species (e.g., tBuO• and tBuOO•) from the catalyst, which then propagate the reaction cascade. acs.org

The interplay between the catalyst, oxidant, and reaction substrates defines the mechanistic course and is a key focus of modern synthetic development. mdpi.com

Radical Intermediates and Pathways

The synthesis of quinoline scaffolds through pathways involving radical intermediates has emerged as a powerful and versatile strategy, offering mild reaction conditions and access to a diverse range of substituted products. These methods often employ photocatalysis or chemical initiators to generate radical species that subsequently undergo cyclization and aromatization to form the quinoline ring system. While direct radical-based synthesis of this compound is not extensively documented, the principles are well-established through the synthesis of analogous 2,3-dialkylquinolines and other polysubstituted quinolines.

Recent research has demonstrated the efficacy of visible-light photocatalysis in generating radical intermediates for quinoline synthesis. bohrium.comnih.gov For instance, the electrocyclization of 2-vinylarylimines can be initiated by a photocatalyst, such as 9,10-phenanthrenequinone (PQ), which, upon excitation with visible light, induces a single-electron transfer (SET) from the imine substrate. nih.govmdpi.com This process generates a radical cation intermediate that undergoes cyclization to form a dihydroquinoline cation radical. Subsequent deprotonation and hydrogen-atom transfer (HAT) lead to the formation of the final polysubstituted quinoline product and regeneration of the photocatalyst. mdpi.com

Another approach involves the regulation of free-radical duality, where photochemically generated imine radicals can be directed towards different cyclization pathways based on the reaction conditions. chemrxiv.org For example, in the presence of an organic base, an imine radical can undergo an intramolecular anti-Michael addition to yield 2,3-disubstituted quinolines. chemrxiv.org Conversely, the use of an inorganic base can promote a nucleophilic intramolecular Michael addition, leading to 3,4-disubstituted quinolines. chemrxiv.org This highlights the tunability of radical-based methodologies to achieve regioselective synthesis of quinoline derivatives.

The involvement of radical intermediates in these synthetic pathways is often confirmed through control experiments, such as the suppression of the reaction in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy). acs.org

The following tables summarize key findings from studies on the synthesis of substituted quinolines via radical intermediates, showcasing the diversity of achievable structures and the reaction conditions employed.

Table 1: Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines nih.govmdpi.com
SubstrateProductCatalyst/AdditiveSolventYield (%)
2-Vinyl-N-phenylaniline derivative2,4-Disubstituted quinoline9,10-Phenanthrenequinone (PQ) / MgCO₃DCMUp to quantitative
Table 2: Synthesis of Disubstituted Quinolines via Imine Radical Duality chemrxiv.org
Starting MaterialReaction TypeBaseProductYield (%)
Substituted aniline derivativeElectrophilic anti-Michael AdditionDMAP (organic)2,3-Disubstituted quinolineGood
Substituted aniline derivativeNucleophilic Michael AdditionLiOH (inorganic)3,4-Disubstituted quinolineGood

These examples underscore the potential of radical-mediated synthetic strategies for accessing complex quinoline derivatives, including those with substitution patterns analogous to this compound. The mild conditions and high efficiency of these methods make them attractive alternatives to traditional quinoline syntheses.

Chemical Transformations and Derivatization of the 2 Butyl 3 Methylquinoline Framework

Functionalization of Alkyl Substituents in Alkylquinolines

The presence of both a butyl and a methyl group on the quinoline (B57606) core of 2-butyl-3-methylquinoline offers multiple sites for selective functionalization. The reactivity of these alkyl groups can be harnessed to introduce new functional groups and build molecular complexity.

C(sp³)–H Activation and Functionalization Strategies

The direct functionalization of unactivated C(sp³)–H bonds is a powerful tool in modern organic synthesis, enabling more atom-economical and efficient routes to complex molecules. ethernet.edu.et In the context of alkylquinolines like this compound, the C(sp³)–H bonds on the alkyl substituents, particularly those adjacent to the quinoline ring, are susceptible to activation.

Transition-metal catalysis is a common strategy for such transformations. For instance, cobalt-catalyzed alkylation of the C(sp³)–H bond in 8-methylquinoline (B175542) with maleimides has been reported, a methodology that is also applicable to secondary C(sp³)–H bonds. mdpi.com This suggests that the methylene (B1212753) C(sp³)–H bonds of the butyl group in this compound could be selectively functionalized. The general mechanism for the C(sp³)–H functionalization of 2-methylquinolines often involves the initial activation of the quinoline to form an enamine intermediate, which then allows the benzylic carbon to act as a nucleophile. researchgate.net

While direct studies on this compound are limited, research on related 2-methylquinolines demonstrates the feasibility of various C–H functionalization reactions. These reactions are often catalyzed by transition metals, Brønsted acids, or even under metal-free conditions. researchgate.net For example, the alkylation of 2-methylquinolines with alcohols has been achieved using various transition metal catalysts, including iridium, platinum, ruthenium, nickel, cobalt, iron, and manganese. mdpi.com

Catalyst SystemReactantProduct TypeReference
Pt/Al₂O₃Benzyl alcoholsα-Alkylated 2-methylquinolines mdpi.com
Co-complex with N-H functionalized ligandPrimary alcoholsChain-elongated alkyl-substituted heterocycles mdpi.com
Ni catalystCinnamyl alcohol2-(2,2-diphenylethyl)quinoline mdpi.com

This table illustrates potential C(sp³)–H functionalization reactions applicable to the butyl group of this compound based on studies with analogous 2-methylquinolines.

Oxidative Transformations of Alkyl Groups

The alkyl substituents of this compound can undergo oxidative transformations to introduce oxygen-containing functional groups. The oxidation of the methyl group in 2-methylquinoline (B7769805) to a carboxylic acid is a known transformation, though it can be challenging due to the potential for oxidation of the quinoline ring itself. youtube.com The choice of oxidizing agent and reaction conditions is crucial for achieving selectivity. For example, hot alkaline potassium permanganate (B83412) (KMnO₄) can be used to oxidize the methyl group. youtube.com

A milder approach for the oxidation of active methyl groups on N-heteroaromatic compounds involves the use of selenium dioxide (SeO₂) in the presence of tert-butyl hydroperoxide (t-BuOOH). researchgate.net This method can convert the methyl group to an aldehyde under less harsh conditions than SeO₂ alone and often avoids over-oxidation to the carboxylic acid. researchgate.net It is plausible that the benzylic methylene group of the butyl substituent in this compound could be similarly oxidized to a ketone.

Furthermore, the oxidation of tertiary-butyl groups attached to an aromatic ring to the corresponding carboxylic acid has been achieved using nitrogen dioxide (NO₂) gas at elevated temperatures. google.com While the butyl group in this compound is not tertiary, this indicates that strong oxidizing conditions can lead to the cleavage and oxidation of alkyl chains on aromatic systems.

Modifications of the Quinoline Ring System

The quinoline ring of this compound is a versatile platform for further functionalization, allowing for the introduction of substituents onto the aromatic nucleus or the saturation of the heterocyclic ring to form tetrahydroquinoline derivatives.

Regioselective Functionalization of the Aromatic Nucleus (e.g., Halogenation)

The regioselective introduction of functional groups, such as halogens, onto the quinoline ring is a valuable strategy for creating intermediates for further synthetic elaborations, like cross-coupling reactions. The halogenation of arenes and heterocycles can be achieved using N-halosuccinimides in fluorinated alcohols under mild conditions, often with high regioselectivity. nih.govorganic-chemistry.org

For quinoline derivatives, metal-free methods for regioselective halogenation have been developed. For instance, a protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source has been established. rsc.org This reaction proceeds under ambient conditions and demonstrates high generality. rsc.org While the directing effect of the substituents in this compound would need to be considered, this highlights the potential for selective halogenation of the benzene (B151609) portion of the quinoline ring.

Dearomative Functionalizations for Tetrahydroquinoline Derivatives

The dearomatization of the quinoline ring system provides access to valuable 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are common scaffolds in medicinal chemistry. This transformation can be achieved through various reductive methods.

Transfer hydrogenation is a widely used technique for the reduction of N-heteroarenes. For example, quinoline derivatives can be reduced to 1,2,3,4-tetrahydroquinolines using a water-soluble and air-stable iridium complex as a catalyst with formic acid as the hydrogen source. colab.ws This method is tolerant of various functional groups. colab.ws Another approach involves the use of Hantzsch esters as the hydrogen source in the presence of a chiral phosphoric acid catalyst, which can lead to the formation of tetrahydroquinolines with excellent enantioselectivity. colab.ws

Electrochemical methods have also been developed for the tandem alkylation and dearomatization of quinolines. nih.gov This process can involve the reaction of a quinoline derivative with an aryl aldehyde or ketone in a one-pot process to yield tetrahydroquinoline derivatives. nih.gov

MethodCatalyst/ReagentProductKey FeaturesReference
Transfer HydrogenationIridium complex / Formic acid1,2,3,4-TetrahydroquinolineWater-soluble catalyst, mild conditions colab.ws
Asymmetric Transfer HydrogenationChiral Phosphoric Acid / Hantzsch esterEnantioenriched TetrahydroquinolineHigh enantioselectivity colab.ws
Electrochemical Tandem ReactionAl-facilitated carbonyl deoxygenationAlkylated TetrahydroquinolineOne-pot, transition-metal-free nih.gov
Catalytic Asymmetric DearomatizationIridium catalyst / Chiral phosphoramidite (B1245037) ligandEnantioenriched Spiroindolenines from indole-derived quinolinesHigh enantioselectivity and diastereoselectivity acs.org

This table summarizes various methods for the dearomatization of the quinoline ring, which are potentially applicable to this compound.

Synthesis of Heterocyclic Hybrids Incorporating the Quinoline Moiety

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic hybrids. These hybrid molecules, which combine the quinoline core with other heterocyclic rings, often exhibit unique biological activities.

One common strategy for constructing such hybrids is through multi-component reactions. For example, new quinoline-based heterocyclic derivatives with antibacterial activity have been synthesized starting from 4-hydroxy-6-methoxy-2-methylquinoline. researchgate.net The synthesis involved converting the starting quinoline into a key intermediate which was then reacted with various reagents to form hybrids containing thiadiazine, thiadiazole, and triazole moieties. researchgate.net

Another approach involves the functionalization of the quinoline core or its substituents to introduce reactive handles that can participate in cyclization reactions. For instance, quinoline-2-carboxylic acid can be converted into a variety of heterocyclic compounds, including those containing oxadiazole, thiazolidinone, and tetrazole rings. ajchem-a.com While this starts from a different quinoline derivative, it demonstrates the principle of using a functionalized quinoline as a precursor for hybrid synthesis.

The synthesis of quinoline/imidazole (B134444) hybrids has also been reviewed as a strategy to overcome antibiotic resistance. mdpi.com These synthetic approaches often involve the coupling of a pre-formed quinoline moiety with an imidazole precursor or vice versa.

Quinoline-Isoxazole and Quinoline-Isoxazoline Conjugates

The synthesis of molecules that conjugate a quinoline moiety with isoxazole (B147169) or isoxazoline (B3343090) rings is of considerable interest due to the established biological activities of these individual heterocyclic systems. These syntheses often rely on the reactivity of a methyl group on the quinoline ring, which can be converted into a nitrile oxide intermediate that subsequently undergoes a 1,3-dipolar cycloaddition with an alkene or alkyne.

A common strategy for the formation of quinoline-isoxazole and -isoxazoline conjugates from methylquinolines involves a three-component reaction. In this approach, the methylquinoline, a source of the N-O fragment such as tert-butyl nitrite (B80452) (TBN), and an alkene or alkyne are reacted together, often under metal-free conditions. The reaction proceeds via the in situ generation of a quinoline-derived nitrile oxide from the methyl group, which then undergoes a [3+2] cycloaddition with the dipolarophile (the alkene or alkyne) to yield the desired isoxazoline or isoxazole ring fused or appended to the quinoline core. rsc.orgrsc.org

For instance, the reaction of 2-methylquinoline with TBN and various alkenes or alkynes has been shown to produce a range of 3-(quinolin-2-yl)isoxazolines and 3-(quinolin-2-yl)isoxazoles in moderate to good yields. nih.govresearchgate.net Another approach involves the use of a copper catalyst with a nitro source like potassium nitrate (B79036) (KNO₃) and an oxidant such as potassium persulfate (K₂S₂O₈) to facilitate the oxidative functionalization of the C(sp³)-H bonds of the methyl group and subsequent cycloaddition. rsc.org

However, the reactivity of the methyl group is highly dependent on its position on the quinoline ring. In a study investigating the Cu-catalyzed synthesis of isoxazoline derivatives from various alkylazaarenes, it was reported that while 2-methylquinoline derivatives provided the desired products in good yields, 3-methylquinoline (B29099) only afforded a trace amount of the corresponding isoxazoline. rsc.org This suggests that the 3-methyl group in this compound would likely exhibit low reactivity under these conditions.

A Lewis acid-promoted method using aluminum trichloride (B1173362) and sodium nitrite as the nitro source has also been developed for the synthesis of isoxazole derivatives from 2-methylquinolines and terminal alkynes. nih.govbeilstein-journals.org This method avoids the use of transition metals.

The table below summarizes representative examples of the synthesis of quinoline-isoxazoline/isoxazole conjugates from 2-methylquinoline, which serves as an analogue for the potential, albeit likely less facile, reactivity of the 3-methyl group in this compound.

Quinoline ReactantAlkene/AlkyneKey ReagentsSolventTemperature (°C)Yield (%)Product TypeReference
2-methylquinolineStyrene (B11656)TBNDMSO12075Isoxazoline rsc.org
2-methylquinolinePhenylacetyleneTBNDMSO12082Isoxazole researchgate.net
2-methylquinolineStyreneCuCl, KNO₃, K₂S₂O₈DMAc10082Isoxazoline rsc.org
2-methylquinolinePhenylacetyleneAlCl₃, NaNO₂DMAc90Not specifiedIsoxazole nih.gov

An alternative approach to forming isoxazole-fused quinoline systems involves intramolecular cycloaddition. For example, propargyl-substituted methyl azaarenes can undergo a metal-free reaction with TBN to form isoxazole-fused tricyclic systems. nih.gov

Quinoline-Tropolone and other Polycyclic Systems

The synthesis of quinoline-tropolone conjugates represents another avenue for the derivatization of the this compound framework. Tropolones are seven-membered, non-benzenoid aromatic rings with important biological properties. The condensation of a methylquinoline with a 1,2-benzoquinone (B1198763) derivative is a common method for constructing these systems.

This reaction is typically acid-catalyzed and proceeds through the expansion of the o-quinone ring. nih.govbeilstein-journals.org The methyl group of the quinoline acts as a nucleophile, attacking one of the carbonyl groups of the 1,2-benzoquinone. A series of subsequent steps, including cyclization and rearrangement, leads to the formation of the seven-membered tropolone (B20159) ring attached to the quinoline core. nih.gov The reaction conditions, such as temperature and the choice of solvent (often acetic acid), can significantly influence the outcome and yield of the reaction. nih.gov

For example, the reaction of various 2-methylquinolines with 1,2-benzoquinones, such as 3,5-di(tert-butyl)-1,2-benzoquinone or 3,4,5,6-tetrachloro-1,2-benzoquinone (o-chloranil), has been shown to produce the corresponding 2-(quinolyl)-1,3-tropolone derivatives in moderate to good yields. nih.govbeilstein-journals.org The optimal conditions for these syntheses are often found to be moderate temperatures (60–80 °C) in an acetic acid solution. nih.gov

While specific examples utilizing this compound are not documented, it can be postulated that the 3-methyl group could undergo a similar condensation reaction with suitable 1,2-benzoquinones. The steric hindrance from the adjacent butyl group at the C2 position might influence the reaction rate and yield.

The table below presents data from the synthesis of quinoline-tropolone derivatives using 2-methylquinoline analogues, which can be considered representative of the potential transformations for this compound.

Quinoline Reactant1,2-Benzoquinone ReactantSolventTemperature (°C)Yield (%)ProductReference
4,7-dichloro-2,8-dimethylquinoline3,5-di(tert-butyl)-1,2-benzoquinoneAcetic Acid60-80Not specified2-(4,7-dichloro-8-methylquinolin-2-yl)-4,6-di(tert-butyl)-1,3-tropolone nih.gov
4,7-dichloro-2-methyl-5-nitroquinoline3,5-di(tert-butyl)-1,2-benzoquinoneAcetic Acid60-80Not specified2-(4,7-dichloro-5-nitroquinolin-2-yl)-4,6-di(tert-butyl)-1,3-tropolone nih.gov
2-methylquinoline4,6-di(tert-butyl)-3-nitro-1,2-benzoquinoneAcetic Acid60-70Not specified5,7-di(tert-butyl)-4-nitro-2-(2-quinolyl)-1,3-tropolone nih.gov
2-methylquinoline derivativeso-chloranilAcetic AcidNot specified60-852-(quinolyl)-trichloro/tetrachloro-1,3-tropolones beilstein-journals.org

Beyond tropolones, the synthesis of other polycyclic systems fused to the quinoline ring is an active area of research. For instance, intramolecular Friedel-Crafts acylation of 2-(aryloxymethyl)quinoline-3-carboxylic acids has been used to create oxepine-containing polycyclic-fused quinoline systems. researchgate.net While this example involves derivatization at the 2 and 3 positions, it highlights the general strategies used to build complex polycyclic structures from simpler quinoline precursors.

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise atomic and molecular structure of this compound. By analyzing the interaction of the compound with electromagnetic radiation, a comprehensive picture of its architecture, from bond connectivity to three-dimensional arrangement, can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not widely published, detailed analysis of the closely related analogue, 2-Ethyl-3-methylquinoline, provides significant insight. mdpi.com

In ¹H NMR spectroscopy, the protons on the quinoline ring system are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The methyl group at the 3-position would produce a singlet at approximately δ 2.45 ppm. The butyl group at the 2-position would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), two multiplets for the internal methylene groups (CH₂), and a triplet for the methylene group directly attached to the quinoline ring, which would be shifted downfield due to the ring's electronic influence. mdpi.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The quinoline ring carbons typically resonate between δ 125-164 ppm. The C2 carbon, bearing the butyl group, is expected at the lower end of this range for a substituted carbon, while the C3 carbon with the methyl group would be nearby. For the analogue 2-Ethyl-3-methylquinoline, key shifts are observed at δ 163.20 (C2), 146.59 (C8a), and 128.18 (C3). mdpi.com The butyl chain carbons would appear in the aliphatic region (δ 10-40 ppm).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm assignments. COSY experiments establish proton-proton couplings, for instance, confirming the connectivity within the butyl chain and between adjacent protons on the benzene portion of the quinoline ring. HSQC would correlate each proton signal with its directly attached carbon, definitively linking the ¹H and ¹³C spectral assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on 2-Ethyl-3-methylquinoline analogue mdpi.com)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline H-4~7.8~135.6
Quinoline H-5~7.6~126.6
Quinoline H-6~7.4~125.5
Quinoline H-7~7.6~128.4
Quinoline H-8~8.0~129.3
C2-CH₂-Triplet~36 (predicted)
-CH₂-CH₂-Multiplet~31 (predicted)
-CH₂-CH₃Multiplet~22 (predicted)
-CH₃Triplet~14 (predicted)
3-CH₃Singlet, ~2.45~19.0
Quinoline C2-~163.2
Quinoline C3-~128.2
Quinoline C4a-~127.2
Quinoline C8a-~146.6

Note: Values are based on the reported data for 2-Ethyl-3-methylquinoline and standard NMR prediction principles for the butyl chain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. scienceready.com.au The nominal molecular mass of the compound (C₁₄H₁₇N) is 199 amu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass, confirming the elemental composition.

The fragmentation of alkylquinolines under electron impact ionization is well-documented and is analogous to that of alkylbenzenes. cdnsciencepub.com The most significant fragmentation pathway involves cleavage of the bond that is beta (β) to the aromatic quinoline ring, which is the most stable position for a radical. For this compound, this corresponds to the cleavage of the Cα-Cβ bond of the butyl side chain.

This process would result in the loss of a propyl radical (•C₃H₇, mass 43 amu), leading to the formation of a stable resonance-stabilized cation at a mass-to-charge ratio (m/z) of 156. This fragment is often the base peak or one of the most intense peaks in the spectrum. Further fragmentation can occur through the loss of small molecules like hydrogen cyanide (HCN) from the quinoline ring. cdnsciencepub.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
199[M]⁺Molecular Ion
184[M-CH₃]⁺Loss of a methyl radical (less favorable)
156[M-C₃H₇]⁺β-cleavage: Loss of a propyl radical
142[M-C₄H₉]⁺α-cleavage: Loss of the butyl radical

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of IR radiation, which excites molecular vibrations such as stretching and bending. pressbooks.pub The IR spectrum of this compound would display several characteristic absorption bands.

The aromatic C-H stretching vibrations of the quinoline ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). lumenlearning.com The aliphatic C-H stretching vibrations from the butyl and methyl groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). pressbooks.pub The in-ring C=C and C=N stretching vibrations of the quinoline system produce a series of characteristic peaks in the 1400-1650 cm⁻¹ region. lumenlearning.com Finally, C-H bending vibrations provide further structural confirmation in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Principal Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000 - 3100C-H StretchAromatic (Quinoline)
2850 - 2960C-H StretchAliphatic (Butyl, Methyl)
1650 - 1585C=C / C=N StretchQuinoline Ring
1500 - 1400C=C / C=N StretchQuinoline Ring
1470 - 1450C-H Bend (Scissoring)Aliphatic CH₂
1370 - 1350C-H Bend (Rock)Aliphatic CH₃

Electronic Spectroscopy (UV-Vis Spectroscopy) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The quinoline ring system is a strong chromophore, the part of the molecule that absorbs UV light. ijprajournal.com Molecules with conjugated π systems, like quinoline, absorb UV radiation, which promotes electrons from a bonding (π) or non-bonding (n) molecular orbital to a higher energy anti-bonding (π*) orbital. msu.edu

The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) is expected to show multiple absorption bands characteristic of the quinoline chromophore. These typically include intense π → π* transitions at shorter wavelengths (below 300 nm) and potentially a much weaker n → π* transition at a longer wavelength, associated with the non-bonding electrons on the nitrogen atom. ijprajournal.commsu.edu The alkyl substituents (butyl and methyl groups) act as auxochromes, which can cause small shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

While a crystal structure for this compound itself is not publicly available, the structure of a related compound, 2-Ethyl-3-methylquinoline-8-carbonitrile, has been determined. mdpi.com This analysis revealed a nearly planar quinoline ring system and provided exact atomic coordinates, confirming the molecular connectivity. A similar analysis for this compound would be expected to show a largely planar quinoline core with the butyl chain adopting a low-energy, extended conformation. mdpi.comrsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry offers powerful tools to complement experimental data and predict molecular properties. nih.gov Methods like Density Functional Theory (DFT) can be used to model the structure of this compound. nih.gov

A typical computational study would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data if available. nih.gov Subsequent calculations can predict various properties, including:

Simulated Spectra: Theoretical NMR, IR, and UV-Vis spectra can be calculated. nih.gov These simulated spectra are valuable for aiding the interpretation and assignment of experimental data.

Electronic Properties: The distribution of electrons in the molecule can be visualized through molecular orbital plots (e.g., HOMO and LUMO), which helps in understanding the molecule's reactivity and its UV-Vis absorption characteristics. msu.edu

Thermodynamic Properties: Enthalpies of formation and other thermodynamic data can be calculated to assess the molecule's stability. nih.gov

Studies on related quinoline systems have successfully used these methods to predict intermolecular interactions and binding affinities, demonstrating the utility of computational modeling as a predictive tool in chemical research. acs.orgresearchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical lens to scrutinize the electronic structure and reactivity of this compound at the atomic level. rsc.orgnih.gov These computational methods are instrumental in predicting a variety of molecular properties that are often challenging or costly to determine experimentally. nih.gov

DFT calculations for this compound would typically be performed using a functional, such as B3LYP, and a basis set, like 6-31+G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net Such calculations can yield optimized molecular geometry, detailing bond lengths and angles, which are foundational for understanding the molecule's three-dimensional structure. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. epstem.net For this compound, the MEP would likely show negative potential around the nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Vibrational frequency analysis is another significant output of DFT calculations, which can be correlated with experimental infrared (IR) and Raman spectra to support the structural characterization of the compound. researchgate.net

Table 1: Exemplar Data from DFT Calculations on Quinolone Derivatives

Calculated PropertyTypical Value/Observation for Quinolone DerivativesSignificance for this compound
HOMO Energy -5 to -7 eVIndicates electron-donating capacity.
LUMO Energy -1 to -3 eVIndicates electron-accepting capacity.
HOMO-LUMO Gap 3 to 5 eVRelates to chemical reactivity and stability.
Dipole Moment 1 to 4 DProvides insight into molecular polarity.
NBO Charges Negative charge on quinoline NPredicts sites for electrophilic attack.

Note: The values presented are illustrative and based on studies of related quinoline derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics and Docking Simulations (as applied in SAR context if relevant to structure)

Molecular dynamics (MD) and molecular docking simulations are powerful computational tools to investigate the behavior of this compound in a biological environment and to understand its potential interactions with protein targets, which is central to Structure-Activity Relationship (SAR) studies. nih.govupstate.edu

Molecular Docking simulations would be employed to predict the preferred binding orientation and affinity of this compound to a specific receptor or enzyme. nih.govacs.org This process involves generating a multitude of possible conformations of the ligand (this compound) within the binding site of a macromolecular target. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. researchgate.net For instance, in the context of developing new therapeutic agents, docking studies could reveal key hydrogen bonds, hydrophobic interactions, or π-π stacking between the quinoline core, the butyl group, or the methyl group of the ligand and the amino acid residues of the target protein. nih.gov

Molecular Dynamics (MD) simulations can then be used to refine the docked complex and to study its dynamic behavior over time. uzh.chnih.gov An MD simulation would model the movements of the ligand and the protein, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. upstate.edu The trajectory from an MD simulation can be analyzed to calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and the ligand. upstate.edu

In a SAR context, these simulations are invaluable. By systematically modifying the structure of this compound (e.g., changing the length of the alkyl chain or the position of the methyl group) and performing docking and MD simulations for each analog, researchers can build a predictive model of how structural modifications influence binding affinity and biological activity. acs.orggeorgiasouthern.eduresearchgate.netacs.org This computational approach can guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Illustrative Data from Molecular Docking and MD Simulations for Quinolone Derivatives

Simulation TypeKey Output ParameterSignificance for this compound in SAR
Molecular Docking Binding Affinity (kcal/mol)Predicts the strength of interaction with a biological target.
Binding Pose/OrientationIdentifies key interacting residues and informs on the binding mode.
Molecular Dynamics RMSD (Å)Assesses the stability of the ligand-protein complex over time.
Interaction Energy (kJ/mol)Quantifies the energetic contributions of different interaction types.
Hydrogen Bond AnalysisDetermines the presence and persistence of specific hydrogen bonds.

Note: This table illustrates the type of data generated from such simulations. The actual values would be specific to the protein target and the ligand.

Research Applications

While specific, direct applications of 2-Butyl-3-methylquinoline are not extensively documented in the provided search results, the broader class of alkylated quinolines has been explored in various research areas. The structural motifs present in this compound suggest its potential as an intermediate in the synthesis of more complex molecules. The field of materials science, for example, investigates quinoline (B57606) derivatives for their photophysical properties. researchgate.net

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations of Alkylated Quinolines

General Principles of Quinoline (B57606) Structure-Activity Relationships

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine ring, is a privileged structure in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of biological activities. researchgate.netvedantu.com The heterocyclic nitrogen-containing skeleton is fundamental to its biological activity, but the specific properties and potency can be significantly altered by the nature and position of substituents around this core structure. researchgate.netnih.gov The nitrogen atom in the quinoline ring can participate in hydrogen bonding with biological targets like enzymes, and its basic character plays a role in the molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net

Positional and Substituent Effects on Biological Activity of Alkylquinolines

Alkylquinolines are a specific class of quinoline derivatives where one or more alkyl groups are attached to the core scaffold. These compounds are produced by various bacteria and are known for a range of biological effects, including antimicrobial and quorum sensing activities. nih.govmdpi.com The position and nature of the alkyl substituents are critical determinants of their biological function.

The C-2 and C-3 positions of the quinoline ring are common sites for alkyl substitution, and modifications at these positions have profound effects on biological activity. nih.gov

C-2 Position: The alkyl group at the C-2 position is a prevalent feature in many biologically active alkylquinolines, such as the 2-heptyl-4(1H)-quinolone (HHQ) produced by Pseudomonas aeruginosa. beilstein-journals.org The length and saturation of this alkyl chain can influence the compound's potency and target specificity. For example, in certain classes of antimicrobial quinolones, an increase in the C-2 alkyl chain length has been shown to increase activity against specific bacteria. mdpi.com The butyl group in 2-butyl-3-methylquinoline represents a moderately sized, lipophilic substituent at this key position.

C-3 Position: Substitution at the C-3 position is also a critical factor for the biological activity of many quinolines. In some instances, the presence of a substituent at the C-3 position is an absolute requirement for activity. researchgate.net For example, methylation at the C-3 position, as seen in this compound, has been identified as a strong predictor of antifungal activity in certain alkylquinolones. nih.gov Furthermore, the presence of a 3-hydroxy group is crucial for the quorum sensing activity of molecules like the Pseudomonas quinolone signal (PQS), turning otherwise inactive precursors into potent signaling molecules. beilstein-journals.org The combination of alkyl groups at both the C-2 and C-3 positions, therefore, offers a strategic approach to modulating the biological profile of quinoline derivatives. nih.gov

While the C-2 and C-3 positions on the pyridine ring are crucial, substituents on the fused benzo ring (positions C-5, C-6, C-7, and C-8) also play a significant role in defining the biological activity of quinolines.

C-6 and C-7 Positions: These positions are frequently modified in synthetic quinolines to enhance potency and selectivity. The presence of a fluorine atom at the C-6 position and a piperazinyl group at C-7 led to the development of fluoroquinolone antibiotics with broad-spectrum activity. nih.gov As previously mentioned, a halogen at the C-7 position is critical for the antimalarial activity of 4-aminoquinolines. youtube.com

C-8 Position: Modifications at the C-8 position can also impact activity. For instance, the introduction of a methoxy group at C-8 in some fluoroquinolones enhances their activity against anaerobic bacteria and resistant strains. nih.gov However, in other quinoline series, substitution at the C-8 position with a methyl group can result in a loss of activity. youtube.com

Nitrogen (N-1) Position: The nitrogen atom itself can be a point of modification. N-methylation is a naturally occurring modification in some plant-derived quinolones. beilstein-journals.org In certain fluoroquinolones, replacing an N-1 ethyl group with a cyclopropyl group significantly improves antimicrobial activity. nih.gov

The following table summarizes the general effects of substituents at various positions on the quinoline ring.

PositionType of SubstituentGeneral Effect on Biological ActivityExample Compound Class
C-2 Alkyl chainInfluences potency and specificity; common in bacterial quinolones. nih.govmdpi.comAlkyl-4-quinolones
C-3 Methyl, HydroxylCan be essential for activity; methylation predicts antifungal activity; hydroxyl is key for quorum sensing. researchgate.netnih.govbeilstein-journals.orgPQS, Antifungal alkylquinolones
C-6 Halogen (e.g., Fluorine)Can increase potency and spectrum of activity. nih.govFluoroquinolones
C-7 Halogen, PiperazineOften essential for activity; determines spectrum. youtube.comnih.gov4-Aminoquinolines, Fluoroquinolones
C-8 MethoxyCan enhance activity against specific bacterial types (e.g., anaerobes). nih.govFluoroquinolones
N-1 Alkyl, CyclopropylModulates antimicrobial potency and pharmacokinetics. nih.govFluoroquinolones

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the precise molecular mechanisms by which alkylated quinolines exert their biological effects is crucial for drug discovery and chemical biology. nih.gov This involves identifying the specific molecular targets and elucidating how these compounds modulate cellular pathways.

Quinolines and their derivatives are known to interact with a diverse range of molecular targets. researchgate.netnih.gov The specific target often depends on the substitution pattern of the quinoline scaffold. For alkylated quinolines, several key targets have been identified. One prominent target is the cytochrome bc1 complex of the respiratory electron transport chain, which is inhibited by 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). beilstein-journals.org This inhibition disrupts cellular respiration, leading to toxicity in many organisms. beilstein-journals.org Other quinoline derivatives have been shown to target enzymes crucial for cellular function, such as topoisomerases, various protein kinases, and tubulin, thereby interfering with DNA replication, cell signaling, and cell division, respectively. nih.govrsc.orgsemanticscholar.org

The table below lists some of the known molecular targets for quinoline-based compounds.

Molecular TargetTarget ClassBiological ProcessReference Compound Class
Cytochrome bc1 complexEnzyme (Oxidoreductase)Respiratory electron transportAlkyl-4-quinolone N-oxides (e.g., HQNO) beilstein-journals.org
DNA TopoisomerasesEnzymeDNA replication and repairQuinoline-chalcone hybrids nih.gov
Protein Kinases (e.g., c-Met, EGFR)EnzymeCell signaling, growth, proliferationSynthetic quinoline derivatives semanticscholar.orgnih.gov
TubulinStructural ProteinMitosis, cell divisionQuinoline-chalcone hybrids researchgate.netrsc.org
P2X7 ReceptorIon ChannelInflammation, immune responseQuinolinone derivatives nih.gov
HIV-1 IntegraseEnzyme (Viral)Viral replicationSubstituted quinolines nih.gov

By interacting with their molecular targets, alkylated quinolines can modulate complex biochemical pathways. A well-studied example is the role of 2-alkyl-4-quinolones (AQs) in bacterial quorum sensing. mdpi.com In P. aeruginosa, molecules like PQS and its precursor HHQ are signaling molecules that regulate the expression of various virulence factors, including elastase, pyocyanin, and factors involved in biofilm formation. mdpi.combeilstein-journals.org

Beyond quorum sensing, alkylated quinolines can interfere with fundamental cellular processes. The inhibition of the cytochrome bc1 complex by HQNO directly disrupts the mitochondrial respiratory chain, a central pathway for energy production. beilstein-journals.org In other contexts, quinoline derivatives can modulate key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 1 (STAT1) pathways, which are critical for immune and inflammatory responses. medpath.com

The table below outlines some biochemical pathways modulated by quinoline compounds.

Modulated PathwayGeneral EffectMechanism of ActionReference Compound Class
Quorum SensingRegulation of bacterial virulenceActivation of transcription factors (e.g., PqsR)Alkyl-4-quinolones (e.g., PQS) mdpi.combeilstein-journals.org
Respiratory Electron TransportInhibition of cellular respirationInhibition of enzymes like the cytochrome bc1 complexAlkyl-4-quinolone N-oxides (e.g., HQNO) beilstein-journals.org
NF-κB SignalingModulation of inflammation and immunityAlteration of APC function, inhibition of pathway componentsSynthetic quinoline derivatives (e.g., Laquinimod) medpath.com
STAT1 SignalingModulation of immune responseAlteration of APC functionSynthetic quinoline derivatives (e.g., Laquinimod) medpath.com
Pyrimidine BiosynthesisInhibitionDisruption of nucleotide synthesisAlkyl-4-quinolone N-oxides (e.g., HQNO) beilstein-journals.org

Analysis of Ligand-Target Binding Modes (e.g., hydrogen bonding, hydrophobic interactions)

The interaction of small molecules with biological targets is a complex interplay of various non-covalent forces. For alkylated quinolines, particularly this compound, the binding affinity and specificity are dictated by a combination of hydrogen bonding and hydrophobic interactions. While direct crystallographic or NMR spectroscopic studies detailing the binding mode of this compound are not extensively available in the public domain, valuable insights can be drawn from structure-activity relationship (SAR) studies of analogous compounds and general principles of molecular interactions.

The quinoline scaffold itself, with its heterocyclic aromatic nature, provides a platform for various types of interactions. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a specific binding pocket. sphinxsai.com The aromatic ring system can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein target.

The substituents at the 2 and 3 positions, a butyl and a methyl group respectively, play a pivotal role in defining the hydrophobic character of the molecule and influencing its binding orientation.

Hydrophobic Interactions:

Hydrophobic interactions are a primary driving force for the binding of many drug molecules to their protein targets. nih.govlibretexts.org These interactions arise from the tendency of nonpolar moieties to be excluded from the aqueous environment of the cell and to associate with nonpolar regions of the target protein. libretexts.org In the case of this compound, the butyl group at the C-2 position is the most significant contributor to its hydrophobic character.

Interactive Data Table: Estimated Physicochemical Properties of Alkylated Quinolines

CompoundC2-SubstituentC3-SubstituentCalculated logPPredicted Water Solubility (mg/L)
QuinolineHH2.046110
2-Methylquinoline (B7769805)MethylH2.521980
3-Methylquinoline (B29099)HMethyl2.521980
2-ButylquinolineButylH3.9889.5
This compound Butyl Methyl 4.46 27.3

*These are estimated values from computational models and serve for comparative purposes.

This table illustrates how the addition of alkyl groups, particularly the butyl group, significantly increases the calculated logP value, a measure of lipophilicity, and decreases predicted water solubility. This trend supports the importance of hydrophobic interactions in the biological activity of this compound.

Hydrogen Bonding:

While hydrophobic interactions are likely to be dominant for the alkylated portion of the molecule, hydrogen bonding plays a crucial role in determining the specificity of the interaction. The primary site for hydrogen bonding in this compound is the nitrogen atom of the quinoline ring. This nitrogen can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein target, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide group of asparagine or glutamine. nih.gov The formation of such a hydrogen bond can significantly contribute to the binding affinity and is often a key determinant of the ligand's orientation within the binding site. nih.gov

Molecular docking studies on various quinoline derivatives have consistently shown the importance of this hydrogen bond in anchoring the ligand to the target protein. nih.gov For example, in studies of quinoline derivatives as inhibitors of various enzymes, the quinoline nitrogen is frequently observed to form a hydrogen bond with a key amino acid residue in the active site.

Advanced Research Applications and Future Directions for 2 Butyl 3 Methylquinoline Derivatives

Role as Synthetic Building Blocks in Organic Synthesis

The functionalization of the quinoline (B57606) ring system allows its derivatives to serve as intriguing synthetic building blocks for designing more complex molecular architectures. nih.gov The inherent reactivity of the quinoline nucleus, combined with the substituents at the 2 and 3 positions, provides a platform for a variety of chemical transformations. Researchers utilize these derivatives as synthons to construct elaborate molecules for applications ranging from pharmaceuticals to industrial chemistry. researchgate.netmdpi.com

The versatility of quinoline derivatives in synthesis is enhanced by the development of modern synthetic methodologies. nih.gov Multicomponent reactions (MCRs), for instance, have become an efficient strategy for creating diverse quinoline scaffolds in a single step, demonstrating high atom economy and allowing for the incorporation of significant structural diversity. rsc.org Metal-catalyzed reactions are also a potent technique for synthesizing and functionalizing quinolines with excellent efficiency. nih.gov These advanced methods facilitate the modification of the 2-butyl and 3-methyl groups or further functionalization of the quinoline core, expanding their utility as building blocks.

Below is a table summarizing key synthetic transformations where quinoline derivatives act as foundational building blocks.

Transformation TypeDescriptionPotential Outcome
C-H Activation Direct functionalization of C-H bonds on the quinoline core, often catalyzed by transition metals like rhodium, ruthenium, or palladium. mdpi.comIntroduction of new aryl, alkyl, or functional groups to create more complex derivatives.
Cyclization Reactions Tandem reactions involving the quinoline moiety to form fused heterocyclic systems. nih.govSynthesis of polycyclic aromatic compounds with unique electronic and biological properties.
Multicomponent Reactions (MCRs) One-pot reactions combining three or more reactants to build complex quinoline-based structures efficiently. rsc.orgRapid generation of libraries of diverse quinoline derivatives for screening and optimization.
Cross-Coupling Reactions Palladium- or copper-catalyzed reactions to form new C-C or C-N bonds at various positions on the quinoline ring.Attachment of other molecular fragments to build hybrid molecules with combined functionalities. nih.gov

Applications in Material Science and Functional Materials

Quinoline derivatives are increasingly utilized in the development of smart and functional materials due to their unique photophysical and electronic properties. mdpi.comrsc.org The aromatic, electron-deficient nature of the quinoline ring system makes it an excellent candidate for creating organic light-emitting diodes (OLEDs), chemical sensors, and dyes. The substituents, such as the butyl and methyl groups, can be tailored to fine-tune the material's properties, including solubility, thermal stability, and solid-state packing.

In the field of supramolecular chemistry, quinoline derivatives are explored as tectons (building blocks) for designing coordination polymers and metal-organic frameworks (MOFs). acs.org Their ability to engage in strong C–H···π and π–π stacking interactions facilitates the self-assembly of ordered, multidimensional structures. acs.org These materials have potential applications in gas storage, catalysis, and chemical separation. The specific substitution pattern of 2-Butyl-3-methylquinoline derivatives can influence the geometry and stability of these supramolecular assemblies.

The table below highlights specific applications of quinoline derivatives in material science.

Application AreaRole of Quinoline DerivativeKey Properties
Organic Electronics Component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).Electron-deficient character, tunable fluorescence, charge transport capabilities.
Chemical Sensors Fluorescent or colorimetric probes for detecting metal ions or other analytes.Ability to coordinate with analytes, leading to a change in optical properties.
Smart Materials Building blocks for photo-responsive polymers or liquid crystals. mdpi.comPhotochemical reactivity, such as dimerization or isomerization, upon light exposure.
Coordination Polymers Ligands for constructing metal-organic frameworks (MOFs) and other complex structures. acs.orgStrong coordinating ability with metal ions and participation in supramolecular interactions. acs.org

Utility in Asymmetric Synthesis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. researchgate.net Quinoline-containing motifs have become a significant class of ligands for this purpose. thieme-connect.com By incorporating a this compound derivative into a larger chiral scaffold, chemists can create ligands that, when complexed with a metal center, catalyze a wide range of chemical transformations with high stereoselectivity. researchgate.netthieme-connect.com

Key asymmetric reactions utilizing quinoline-based chiral ligands are summarized below.

Asymmetric ReactionCatalyst SystemRole of Quinoline Ligand
Allylic Alkylation Palladium complex with a chiral quinoline-phosphine ligand.Induces enantioselectivity in the formation of a new C-C bond.
Hydrogenation Iridium or Rhodium complex with a chiral quinoline-based N,N-ligand.Controls the stereoselective addition of hydrogen across a double bond.
Cycloaddition Copper or Palladium complex with a chiral quinoline-oxazoline ligand.Directs the stereochemistry of [4+2] or other cycloaddition reactions. nih.gov
Kinetic Resolution Organolithium base complexed with a chiral quinoline-derived ligand.Differentiates between enantiomers in a racemic mixture by selective reaction. nih.gov

Emerging Areas of Research for Quinoline Derivatives

Research into quinoline derivatives continues to expand into new and exciting areas. A significant trend is the development of "green" and sustainable synthetic methods for producing these valuable compounds. researchgate.net This includes the use of eco-friendly catalysts, solvent-free reaction conditions, and multicomponent reactions that minimize waste and energy consumption. researchgate.netresearchgate.net

Another burgeoning field is the creation of quinoline-based hybrid molecules, where the quinoline scaffold is chemically linked to another pharmacophore or functional moiety. nih.gov This approach aims to design drug candidates with dual modes of action or materials with multifunctional properties. For example, a quinoline-coumarin hybrid could combine the distinct properties of both heterocyclic systems. nih.gov

Furthermore, the application of quinoline derivatives in photoredox catalysis is a rapidly growing area. The photophysical properties of certain quinoline compounds allow them to act as photosensitizers, absorbing visible light to initiate chemical reactions under mild conditions. This opens up new avenues for organic synthesis that are both efficient and environmentally benign.

Q & A

Q. What are the established synthetic routes for 2-Butyl-3-methylquinoline, and how can researchers optimize yield?

  • Methodological Answer : Common methods include Friedlander condensation (using aminoketones and carbonyl compounds) and Skraup synthesis (quinoline formation via cyclization). To optimize yield:
  • Control reaction temperature (e.g., 80–100°C for Friedlander to avoid side products).
  • Use catalysts like Lewis acids (e.g., FeCl₃) or ionic liquids to enhance regioselectivity .
  • Monitor progress via TLC or HPLC for intermediate isolation .
    Example Protocol :
StepReagents/ConditionsYield (%)Reference
12-Aminobenzaldehyde, butyl ketone, H₂SO₄65–70

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign signals for methyl (δ 2.3–2.5 ppm) and butyl (δ 0.9–1.7 ppm) groups .
  • HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺ at m/z 215) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., CCDC deposition) .

Q. How can researchers assess the solubility profile of this compound for in vitro assays?

  • Methodological Answer :
  • Perform shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol).
  • Use UV-Vis spectroscopy to quantify solubility limits (λmax ~270 nm) .
  • For poor aqueous solubility, employ co-solvents (e.g., PEG-400) or nanoparticle formulations .

Advanced Research Questions

Q. How to resolve contradictory data on the biological activity of this compound across assay systems?

  • Methodological Answer :
  • Standardize assay conditions : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition) .
  • Apply multivariate statistical analysis (ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies enable efficient retrosynthesis planning for this compound derivatives?

  • Methodological Answer :
  • Use AI-driven tools (e.g., Reaxys or Pistachio) to predict feasible routes from precursor libraries .
  • Prioritize atom-economical reactions (e.g., C–H activation over cross-coupling) .
  • Validate virtual plans with small-scale trials (<100 mg) before scaling .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Modify substituents : Vary alkyl chain length (butyl vs. pentyl) or introduce halogens .
  • Test analogs in high-throughput screening (e.g., 96-well plates for IC₅₀ determination) .
  • Corrogate data using QSAR models (e.g., CoMFA or machine learning) to predict bioactivity .

Q. What are the best practices for stabilizing this compound in long-term storage?

  • Methodological Answer :
  • Store under argon at −20°C in amber vials to prevent oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
  • Add antioxidants (e.g., BHT) if degradation peaks emerge .

Data Contradiction & Validation

Q. How to address discrepancies in reported enzyme inhibition values for this compound?

  • Methodological Answer :
  • Replicate assays using standardized enzyme batches (e.g., Sigma-Aldrich CYP3A4) .
  • Calibrate equipment (e.g., microplate readers) and normalize to positive controls (e.g., ketoconazole) .
  • Publish raw datasets in supplementary materials for peer validation .

Applications in Drug Discovery

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

  • Methodological Answer :
  • Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration).
  • Collect plasma samples at t = 0, 1, 4, 8, 24h and analyze via LC-MS/MS .
  • Calculate AUC , Cmax, and t½ using non-compartmental modeling (e.g., Phoenix WinNonlin) .

Q. How can researchers mitigate off-target effects of this compound in phenotypic screens?

  • Methodological Answer :
  • Perform counter-screens against unrelated targets (e.g., GPCRs, kinases) .
  • Use CRISPR-Cas9 knockouts to confirm target specificity .
  • Apply chemoproteomics (e.g., thermal shift assays) to identify unintended binding partners .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.